molecular formula C15H19NO3 B2604493 N-(oxan-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 2379946-15-1

N-(oxan-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Cat. No.: B2604493
CAS No.: 2379946-15-1
M. Wt: 261.321
InChI Key: KGJCTEIOUASRAP-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a complex organic compound that features a benzopyran core linked to an oxan-4-yl group through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the benzopyran core.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the benzopyran-oxan-4-yl intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(oxan-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Shares a similar oxan-4-yl group but has a different core structure.

    N-(oxan-4-yl)-2-(4-propoxyazepan-1-yl)acetamide: Contains an oxan-4-yl group and a different amide linkage.

Uniqueness

N-(oxan-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is unique due to its specific combination of a benzopyran core and an oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(oxan-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(16-13-5-7-18-8-6-13)12-9-11-3-1-2-4-14(11)19-10-12/h1-4,12-13H,5-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJCTEIOUASRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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